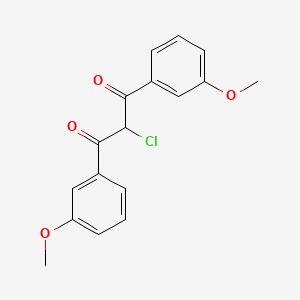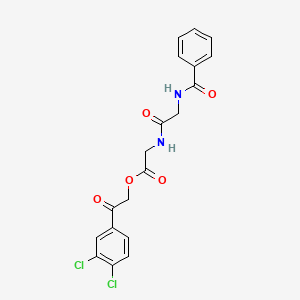![molecular formula C19H19F3N2O2 B4794288 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4794288.png)
1-[2-(2,4-difluorophenoxy)propanoyl]-4-(2-fluorophenyl)piperazine
Descripción general
Descripción
1-[2-(2,4-difluorophenoxy)propanoyl]-4-(2-fluorophenyl)piperazine, commonly known as DFPP, is a chemical compound used in scientific research. DFPP is a piperazine derivative that has been synthesized to investigate its biochemical and physiological effects.
Mecanismo De Acción
DFPP acts as a serotonin and dopamine receptor antagonist. DFPP also acts as a 5-HT1A receptor partial agonist. The serotonin and dopamine receptor antagonism of DFPP may contribute to its antidepressant and antipsychotic effects. The 5-HT1A receptor partial agonism of DFPP may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
DFPP has been found to increase dopamine and norepinephrine levels in the prefrontal cortex and striatum of rats. DFPP has also been found to increase serotonin levels in the prefrontal cortex and hippocampus of rats. DFPP has been found to decrease the levels of the stress hormone corticosterone in rats. DFPP has also been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the prefrontal cortex and hippocampus of rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFPP has several advantages for lab experiments. DFPP is a selective serotonin and dopamine receptor antagonist, which allows for the investigation of the role of these receptors in various physiological and biochemical processes. DFPP is also a 5-HT1A receptor partial agonist, which allows for the investigation of the role of this receptor in various physiological and biochemical processes. However, DFPP has several limitations for lab experiments. DFPP has low solubility in water, which can make it difficult to administer to animals. DFPP also has a short half-life, which can make it difficult to maintain consistent levels of the compound in the body.
Direcciones Futuras
There are several future directions for the investigation of DFPP. One future direction is the investigation of the long-term effects of DFPP on the brain and behavior. Another future direction is the investigation of the potential of DFPP as a treatment for other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, the investigation of the potential of DFPP as a treatment for drug addiction is another future direction. Finally, the investigation of the potential of DFPP as a tool for the investigation of the role of serotonin and dopamine receptors in various physiological and biochemical processes is another future direction.
Conclusion
In conclusion, DFPP is a chemical compound used in scientific research to investigate its biochemical and physiological effects. DFPP is synthesized through a multi-step process. DFPP acts as a serotonin and dopamine receptor antagonist and a 5-HT1A receptor partial agonist. DFPP has been found to have potential as an antidepressant, anxiolytic, and antipsychotic agent. DFPP has several advantages for lab experiments, but also has several limitations. There are several future directions for the investigation of DFPP, including the investigation of its long-term effects on the brain and behavior, its potential as a treatment for other neurological disorders, and its potential as a tool for the investigation of the role of serotonin and dopamine receptors in various physiological and biochemical processes.
Aplicaciones Científicas De Investigación
DFPP is used in scientific research to investigate its biochemical and physiological effects. DFPP has been found to have potential as an antidepressant, anxiolytic, and antipsychotic agent. DFPP has also been found to have potential as a treatment for Parkinson's disease.
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-13(26-18-7-6-14(20)12-16(18)22)19(25)24-10-8-23(9-11-24)17-5-3-2-4-15(17)21/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVKNEMIFGGKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)OC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B4794214.png)
![1-(3,4-dihydroxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]ethanone](/img/structure/B4794220.png)


![N-(5-{3-[(4-bromobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4794252.png)
![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4794257.png)
![3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4794259.png)
![1-(methylsulfonyl)-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-4-piperidinecarboxamide](/img/structure/B4794265.png)
![1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate](/img/structure/B4794273.png)


![(5-{4-[(4-chlorophenyl)thio]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4794294.png)
![2-[isopropyl(phenyl)amino]-2-oxoethyl (2,4-dichlorophenoxy)acetate](/img/structure/B4794302.png)